14-Hydroxytetradecan-6-one
Description
Structure
3D Structure
Properties
CAS No. |
92527-74-7 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
14-hydroxytetradecan-6-one |
InChI |
InChI=1S/C14H28O2/c1-2-3-8-11-14(16)12-9-6-4-5-7-10-13-15/h15H,2-13H2,1H3 |
InChI Key |
VPBAYPCRNBKZCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 14 Hydroxytetradecan 6 One
Strategic Approaches to the Total Synthesis of 14-Hydroxytetradecan-6-one
The total synthesis of a molecule like this compound, which features a long aliphatic chain with two distinct functional groups, requires careful planning and execution. The strategic placement of the hydroxyl and ketone functionalities along the 14-carbon backbone is a primary consideration.
Retrosynthetic Analysis and Key Disconnection Strategies for the 14-Carbon Chain Framework
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. libretexts.org For this compound, a key disconnection would be at the C6-C7 bond, adjacent to the ketone. This suggests a synthetic route involving the coupling of two smaller fragments.
One common retrosynthetic approach involves an aldol-type reaction. libretexts.org This would disconnect the molecule into a ten-carbon aldehyde and a four-carbon enolate or its equivalent. Another strategy could involve a Grignard-type reaction, disconnecting the C5-C6 bond to yield a five-carbon aldehyde and a nine-carbon Grignard reagent. The choice of disconnection is often guided by the availability of starting materials and the desire to control stereochemistry if chiral centers are present.
A critical aspect of retrosynthesis is identifying key bonds that can be formed using reliable and well-established chemical reactions. libretexts.org For a long-chain aliphatic compound, carbon-carbon bond-forming reactions are paramount.
Table 1: Potential Retrosynthetic Disconnections for this compound
| Disconnection Bond | Resulting Fragments (Synthons) | Corresponding Synthetic Reaction |
| C6-C7 | A C10 aldehyde and a C4 enolate | Aldol (B89426) Addition |
| C5-C6 | A C5 aldehyde and a C9 Grignard reagent | Grignard Reaction |
| C7-C8 | A C7 halide and a C7 organometallic reagent | Cross-Coupling Reaction |
Construction of the Carbon Skeleton Bearing Hydroxyl and Ketone Functionalities
The construction of the 14-carbon skeleton with the desired hydroxyl and ketone groups can be achieved through various synthetic methods. Aldol reactions are particularly powerful for this purpose, as they directly form a β-hydroxy ketone moiety, which is structurally related to the target molecule. rsc.org By carefully choosing the aldehyde and ketone starting materials, the carbon chain can be assembled in a convergent manner.
Another effective method is the use of organometallic reagents, such as Grignard or organolithium reagents. These can be added to an appropriate electrophile, such as an aldehyde or an ester, to form the carbon-carbon bond and introduce the hydroxyl group simultaneously. Subsequent oxidation of a secondary alcohol at a different position can then yield the ketone.
Cross-coupling reactions, such as Suzuki or Stille couplings, offer another versatile approach for constructing the carbon backbone. nih.gov This strategy involves coupling two smaller, functionalized fragments, which can be prepared separately. This allows for greater flexibility and control over the introduction of the functional groups.
Functional Group Interconversions and Protective Group Strategies for this compound
During a multi-step synthesis, it is often necessary to protect one functional group while another is being manipulated. For this compound, the hydroxyl group might need to be protected during a reaction that would otherwise affect it, such as an oxidation or a reaction involving a strong base. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.
Functional group interconversions are also crucial. For instance, if the synthesis yields a diol, one of the hydroxyl groups would need to be selectively oxidized to the ketone. Conversely, a keto-aldehyde could be synthesized, and then one of the carbonyls selectively reduced to the hydroxyl group. The choice of reagents for these transformations is critical to ensure high yields and avoid side reactions.
Development of Stereoselective Synthetic Pathways for this compound and its Analogues
While this compound itself is not specified as chiral in the prompt, the synthesis of its analogues often requires control of stereochemistry, particularly in the context of macrolide synthesis where multiple chiral centers are common.
Diastereoselective Synthetic Routes Towards Related Hydroxy Ketones and Macrolides
The synthesis of related hydroxy ketones and macrolides often involves diastereoselective reactions to control the relative stereochemistry of newly formed chiral centers. nih.gov Substrate-controlled aldol reactions, for example, can exhibit high levels of diastereoselectivity, influenced by the existing stereocenters in the reactants. rsc.org The use of chiral auxiliaries or catalysts can further enhance this selectivity.
For instance, the reduction of β-hydroxy ketones can be highly diastereoselective, yielding either syn or anti 1,3-diols depending on the reducing agent and reaction conditions. researchgate.netmdpi.com The conformational preferences of macrocyclic rings can also be exploited to achieve high diastereoselectivity in reactions such as allylic oxidation and Grignard additions. researchgate.net
Table 2: Examples of Diastereoselective Reactions in Macrolide Synthesis
| Reaction Type | Key Feature | Outcome | Reference |
| Substrate-controlled Aldol Reaction | Utilizes existing stereocenters to direct the approach of the enolate. | Formation of specific diastereomers of β-hydroxy ketones. | rsc.org |
| Evans-Saksena Reduction | Intramolecular hydride delivery from a borane (B79455) complex. | Stereoselective formation of 1,3-anti diols from β-hydroxy ketones. | rsc.org |
| Heck Macrocyclization | Intramolecular cyclization of a linear precursor. | Diastereoselective formation of the macrolide ring. | nih.gov |
Enantioselective Methodologies for Chiral Centers in this compound Derivatives
When the synthesis of a single enantiomer of a chiral derivative is required, enantioselective methods are employed. These methods use chiral catalysts or reagents to favor the formation of one enantiomer over the other. rsc.orgnih.gov
Asymmetric hydrogenation is a powerful technique for establishing chiral centers. rsc.org For example, the enantioselective reduction of a ketone can produce a chiral alcohol with high enantiomeric excess. Similarly, enantioselective aldol reactions, using chiral ligands or catalysts, can create chiral β-hydroxy ketones directly. rsc.org
The development of novel chiral catalysts and synthetic methodologies continues to be an active area of research, enabling the efficient and highly selective synthesis of complex chiral molecules, including derivatives of this compound. uva.esnih.gov
Exploration of Novel Catalytic Methods in this compound Synthesis
The synthesis of long-chain ketones and their hydroxylated derivatives is increasingly leveraging novel catalytic systems to improve efficiency, selectivity, and sustainability. For a molecule like this compound, catalytic approaches can be envisioned that build the C14 carbon skeleton through C-C bond formation.
One prominent strategy is the α-alkylation of shorter-chain ketones with alcohols, often termed the "borrowing hydrogen" methodology. researchgate.netmdpi.com This process involves the temporary conversion of an alcohol to an aldehyde by a metal catalyst, which then participates in an aldol condensation with a ketone. Subsequent dehydration and hydrogenation steps, often facilitated by the same catalyst, yield a longer-chain ketone. mdpi.com For instance, the synthesis of this compound could hypothetically be achieved by the palladium-catalyzed α-alkylation of 2-hexanone (B1666271) with 1-octanol. Studies have shown that both the metal (e.g., Pd) and a basic additive are crucial for high conversion and selectivity. researchgate.netmdpi.com
Another relevant catalytic approach is the ketonization of esters or alcohols over metal oxide catalysts. pjoes.compjoes.com Catalytic systems such as Zr-Mg-Y-O have been shown to convert technical esters and alcohols into mixtures of symmetrical and non-symmetrical ketones at high temperatures. pjoes.com This method could potentially be adapted for the production of the target molecule from appropriate C8 and C6 precursors.
Table 1: Comparison of Catalytic Strategies for Long-Chain Ketone Synthesis
| Catalytic Strategy | Precursors | Catalyst Example | Key Features |
|---|---|---|---|
| α-Alkylation | Ketone + Alcohol | 5%Pd/BaSO4 + NaOH | Forms C-C bond directly; relies on "borrowing hydrogen" mechanism. mdpi.com |
| Ketonization | Esters or Alcohols | Zr-Mg-Y-O | High-temperature, gas-phase reaction; suitable for industrial waste streams. pjoes.com |
| Aldol Condensation | Alcohol Mixtures | Ni/MgO-Al2O3 | Upgrades short-chain bio-alcohols to longer-chain ketones and alcohols. mdpi.com |
Optimization of Reaction Conditions and Process Efficiency in the Production of this compound
The efficient production of this compound, like any chemical synthesis, hinges on the careful optimization of reaction conditions. A specific synthesis of the related compound (4R)-4-Hydroxytetradecan-6-one has been reported, proceeding in two steps from a β-hydroxy ester precursor. arkat-usa.org The process involved converting the ester to a Weinreb amide, which was then reacted with an organolithium reagent to form the ketone. arkat-usa.org The yield for this two-step sequence was 75%. arkat-usa.org
Optimizing such a synthesis would involve several key parameters:
Reagent Choice: The Grignard or organolithium reagent is critical. The choice of the alkyl group (e.g., octylmagnesium bromide or octyllithium) and the metal counter-ion influences reactivity and side reactions. nih.govmt.com
Solvent: The solvent can dramatically affect the reaction efficiency. In Grignard reactions, solvents like diethyl ether or toluene (B28343) have been shown to give higher yields than THF for certain substrates by minimizing side reactions. rsc.org
Temperature: Cryogenic temperatures (e.g., -78 °C) are often essential when using highly reactive organometallic reagents to prevent over-addition to the ketone (forming a tertiary alcohol) and other side reactions. arkat-usa.orgacs.org
Flow Chemistry: For Grignard-type reactions, continuous flow chemistry offers advantages over traditional batch processing by enabling precise control of temperature, residence time, and stoichiometry, which can significantly suppress the formation of byproducts. acs.orgresearchgate.net
Table 2: Key Parameters for Optimization of Organometallic Addition to Weinreb Amides
| Parameter | Variable | Rationale |
|---|---|---|
| Temperature | -78 °C vs. -40 °C vs. 0 °C | Controls reaction rate and selectivity; prevents over-addition. arkat-usa.org |
| Solvent | THF vs. Diethyl Ether vs. Toluene | Affects reagent stability and solubility, influencing yield. rsc.org |
| Reagent Equivalents | 1.1 vs. 1.5 vs. 3.0 eq. | Ensures complete conversion without promoting side reactions. arkat-usa.org |
| Quenching Agent | Methanol (B129727), aq. NH4Cl | Neutralizes the reaction mixture and hydrolyzes the intermediate. arkat-usa.org |
Synthesis of Structural Analogues and Derivatives of this compound for Mechanistic Studies
The synthesis of structural analogues is fundamental for probing structure-activity relationships and understanding the mechanistic roles of the hydroxyl and ketone functionalities.
Modifications of the Hydroxyl Group (e.g., Esterification, Etherification)
The 14-hydroxyl group is a prime site for modification, most commonly through esterification to produce α-acyloxy ketones. Efficient, metal-free methods have been developed for this transformation. One approach uses anhydrides as both the acylating agent and the solvent, promoted by a simple organocatalyst like 2-methylimidazole. mdpi.com This method avoids the use of pungent reagents like pyridine (B92270) and provides excellent yields. mdpi.com
Alternatively, heterogeneous catalysts can be employed for oxidative esterification reactions between α-hydroxy ketones and alcohols, using molecular oxygen as a green oxidant. acs.org This allows for the synthesis of a wide variety of ester derivatives.
Table 3: Potential Reagents for Esterification of the 14-Hydroxyl Group
| Reagent Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Acid Anhydride | Acetic Anhydride | Acetate (B1210297) Ester |
| Acyl Chloride | Benzoyl Chloride | Benzoate Ester |
| Carboxylic Acid | Butyric Acid | Butyrate Ester |
Alterations of the Ketone Moiety (e.g., Reductions, Oxime Formation)
The ketone at the C-6 position can be readily transformed to explore the importance of the carbonyl group.
Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, creating a 6,14-dihydroxytetradecane. Diastereoselective reductions of β-hydroxy ketones can be achieved using reagents like sodium borohydride (B1222165) in the presence of cerium chloride, which can favor the formation of anti-1,3-diols. wikipedia.orgthieme-connect.com For long-chain ketones, biocatalytic reductions using fungi or isolated enzymes offer high enantioselectivity. rsc.orgmdpi.com Selective hydrogenation catalysts that lack alcohol dehydration activity can also be used to prevent further reduction to the alkane. google.com
Complete Reduction to Alkane: The carbonyl group can be completely removed to yield 14-hydroxytetradecane using classic methods like the Wolff-Kishner (hydrazine, KOH) or Clemmensen (zinc amalgam, HCl) reductions. masterorganicchemistry.com
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) would convert the ketone into an oxime, altering the geometry and electronic properties of this position.
Variations in Alkyl Chain Length and Branching Patterns
Altering the length of the alkyl chains flanking the ketone is a common strategy in medicinal chemistry and materials science. The synthesis of analogues with different chain lengths could be achieved through the same core synthetic strategies, such as α-alkylation or Grignard reactions, simply by selecting different starting materials. researchgate.netnih.gov For instance, using decylmagnesium bromide instead of an octyl-based reagent would yield 16-hydroxyhexadecan-8-one. The synthesis of lipid A analogues with varying acyl chain lengths has been shown to be critical for their biological activity, providing a rationale for synthesizing such derivatives of this compound. tandfonline.com
Table 4: Examples of Hypothetical Analogues with Varied Chain Lengths
| Analogue Name | Structure | Precursors (Weinreb Amide Route) |
|---|---|---|
| 12-Hydroxydodecan-4-one | C8H17-CO-(CH2)2-CH(OH)-CH3 | Weinreb amide of 3-hydroxybutanoic acid + Octyllithium |
| 14-Hydroxyhexadecan-6-one | C10H21-CO-(CH2)4-CH(OH)-CH3 | Weinreb amide of 3-hydroxybutanoic acid + Decyllithium |
| 16-Hydroxyoctadecan-8-one | C10H21-CO-(CH2)6-CH(OH)-CH3 | Weinreb amide of 3-hydroxybutanoic acid + Dodecyllithium |
Incorporation of Probes and Tags for Biological Research
To visualize the subcellular localization and trafficking of this compound, fluorescent probes can be incorporated.
Labeling the Ketone: The ketone functionality is an ideal handle for chemical ligation. It can react with fluorescent probes containing an aminooxy or hydrazide group to form a stable oxime or hydrazone linkage. biotium.comresearchgate.net A variety of such probes are commercially available.
Intrinsically Fluorescent Analogues: A more advanced approach involves the synthesis of an analogue that is itself fluorescent. This is often achieved by incorporating a polycyclic aromatic or other conjugated system into the molecule's structure. For example, strategies used to create fluorescent sterol analogues could be adapted, potentially replacing a portion of the alkyl chain with a fluorophore. acs.orgnih.gov Fluorophores that exhibit blinking through enol-keto tautomerism are particularly useful for super-resolution microscopy. chinesechemsoc.org
Table 5: Strategies for Fluorescent Labeling
| Strategy | Reagent/Moiety | Reaction Type | Application |
|---|---|---|---|
| Direct Labeling | CF® Dye Aminooxy | Oxime formation | Covalent attachment of a fluorophore to the C-6 ketone. biotium.com |
| Direct Labeling | Coumarin-hydrazide (CHH) | Hydrazone formation | Labeling carbonyl groups for fluorescence microscopy. researchgate.net |
| Intrinsic Analogue | Polyene system | Total synthesis | Creates a probe with minimal structural perturbation. nih.gov |
Mechanistic Research on 14 Hydroxytetradecan 6 One and Its Bio Inspired Analogues
Investigation of Molecular Interactions of 14-Hydroxytetradecan-6-one with Biological Targets
The biological effect of any compound is predicated on its interaction with molecular targets within the cell. For a molecule like this compound, these targets can range from enzymes and protein receptors to the lipid bilayers that form cellular membranes.
Enzymes are frequent targets for therapeutic agents. pressbooks.pub The interaction between an enzyme and a small molecule, or ligand, can either inhibit or activate its catalytic function. scitechnol.com This binding is a highly specific process, often described by either a "lock-and-key" model, where the ligand fits a pre-shaped active site, or an "induced-fit" model, where the enzyme's active site changes shape to accommodate the ligand upon binding. scitechnol.com The forces governing these interactions include hydrogen bonds, electrostatic interactions, and hydrophobic interactions. scitechnol.com
The study of enzyme kinetics is essential to characterize the nature of this interaction. libretexts.org By measuring the rate of an enzyme-catalyzed reaction at various substrate concentrations in the presence and absence of an inhibitor, the mechanism of inhibition can be determined. pressbooks.pub There are three primary types of reversible inhibition:
Competitive Inhibition : The inhibitor binds to the same active site as the substrate. sci-hub.semit.edu This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgmit.edu Kinetically, a competitive inhibitor increases the apparent Michaelis constant (KM) of the enzyme but does not affect the maximum velocity (Vmax). pressbooks.pub
Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). sci-hub.semit.edu This binding alters the enzyme's conformation and reduces its efficiency, regardless of whether the substrate is bound. libretexts.org In pure non-competitive inhibition, Vmax is decreased while KM remains unchanged. pressbooks.pub
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. sci-hub.semit.edu This type of inhibition is more effective at higher substrate concentrations and results in a decrease in both Vmax and KM. mit.edu
While specific enzyme inhibition studies for this compound are not extensively documented in the public literature, its known antiplasmodial activity suggests it may inhibit key enzymes within the Plasmodium falciparum parasite. worldagroforestry.org Future research would involve screening the compound against a panel of essential parasitic enzymes to identify specific targets and then performing detailed kinetic analyses, such as generating Lineweaver-Burk plots, to elucidate the precise mechanism of inhibition. pressbooks.pub
Table 1: Types of Reversible Enzyme Inhibition and Their Kinetic Signatures
| Inhibition Type | Description | Effect on Vmax | Effect on KM |
| Competitive | Inhibitor binds to the free enzyme's active site, competing with the substrate. pressbooks.pubsci-hub.se | Unchanged | Apparent Increase |
| Non-competitive | Inhibitor binds to an allosteric site on the enzyme or ES complex. pressbooks.pubsci-hub.se | Decrease | Unchanged |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. sci-hub.semit.edu | Decrease | Decrease |
Beyond enzymes, small molecules can exert their effects by binding to protein receptors or by interfering with transporter proteins. wikipedia.org Receptor binding can trigger or block cellular signaling pathways, while interaction with transporters can affect the cellular import of nutrients or the export of waste and toxins. wikipedia.orgnih.gov
Drug transporters are broadly divided into two superfamilies: the ATP Binding Cassette (ABC) transporters and the Solute Carrier (SLC) transporters. nih.gov These proteins are crucial in determining the absorption, distribution, and excretion of many drugs. nih.gov A compound acting as an inhibitor or substrate for these transporters can lead to significant drug-drug interactions. nih.govnih.gov For instance, many clinically used drugs are substrates for organic cation transporters (OCTs), a family within the SLC superfamily. nih.gov
The specific protein receptors and transporters that interact with this compound have not yet been fully identified. Given its structure—a long hydrocarbon chain with polar functional groups—it may interact with fatty acid binding proteins or transporters. Identifying these interaction partners is a critical step in understanding its biological activity and would typically involve techniques like affinity chromatography-mass spectrometry or computational docking simulations against known protein structures.
Table 2: Major Superfamilies of Drug Transporters
| Superfamily | Energy Source | Primary Function | Examples |
| ABC Transporters | ATP Hydrolysis | Primarily efflux (pumping substances out of cells). nih.gov | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP) nih.gov |
| SLC Transporters | Ion Gradients | Primarily influx (transporting substances into cells), but can be bidirectional. nih.gov | Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs) nih.gov |
The cell membrane is a fundamental biological barrier and a site of action for many bioactive molecules. The structure of this compound, being amphipathic with a long, nonpolar hydrocarbon tail and polar ketone and hydroxyl head groups, makes it a candidate for interaction with the lipid bilayer. nih.gov
The lipid bilayer's structure is maintained by hydrophobic interactions between the lipid tails and hydrophilic interactions between the polar head groups and the aqueous environment. nih.govharvard.edu Molecules like this compound can insert themselves into the membrane, with their hydrophobic tails aligning with the lipid tails and their polar heads orienting towards the aqueous interface. mdpi.com This insertion can perturb the membrane's structure and function in several ways:
Altering Fluidity : The integration of foreign molecules can disrupt the orderly packing of phospholipid tails, thereby increasing membrane fluidity. harvard.edu Conversely, specific interactions can also increase rigidity. mdpi.com
Inducing Curvature : The shape of the inserting molecule can induce local curvature in the membrane, which can affect the function of membrane-bound proteins. rsc.org
Forming Pores or Channels : At higher concentrations, some amphipathic molecules can destabilize the bilayer, leading to the formation of pores and increased permeability. mdpi.com
The strength of these interactions depends on factors like the length of the hydrocarbon chain; longer chains lead to stronger van der Waals interactions with the lipid tails. harvard.edu Investigating these effects often involves model systems like supported lipid bilayers (SLBs) and techniques such as atomic force microscopy or quartz crystal microbalance, which can measure changes in membrane morphology and mass in real-time. rsc.org
Cellular and Subcellular Localization Studies of this compound Analogues
Determining where a compound accumulates within a cell is key to identifying its site of action. Since visualizing an unlabeled small molecule like this compound directly inside a cell is challenging, researchers often turn to studying bio-inspired analogues that have been modified with a reporter tag, or they use methods that separate cellular components for analysis.
A powerful method for studying intracellular distribution is to use fluorescently labeled analogues. acs.org By attaching a fluorescent dye (a fluorophore) to a molecule that is structurally similar to the compound of interest, its location can be tracked within living or fixed cells using fluorescence microscopy. nih.gov
A case study involving fluorescently labeled ceramides—which, like this compound, are bioactive lipids—demonstrates this approach. acs.org In this study, ceramide analogues were synthesized with either BODIPY (green-emitting) or COUPY (red-emitting) fluorophores. acs.orgnih.gov When introduced to HeLa cells, confocal microscopy revealed distinct localization patterns:
COUPY-labeled probes primarily accumulated in lysosomes and endosomes. acs.org
BODIPY-labeled probes were found in the Golgi apparatus and other non-lysosomal vesicles. acs.org
These observations were confirmed through co-localization experiments, where the cells were simultaneously stained with specific fluorescent markers for different organelles (e.g., LysoView for lysosomes). nih.gov This type of study highlights that the choice of fluorophore can influence the subcellular distribution of the probe but provides invaluable insight into the potential cellular compartments targeted by the parent molecule. acs.org
Table 3: Example of Subcellular Localization of Fluorescent Lipid Analogues in HeLa Cells
| Fluorescent Probe | Fluorophore Type | Emission | Observed Subcellular Localization |
| COUPY-Ceramide | Coumarin-based | Far-red/NIR | Lysosomes, Endosomes acs.orgnih.gov |
| BODIPY-Ceramide | BODIPY | Green | Golgi apparatus, Non-lysosomal vesicles acs.orgnih.gov |
Subcellular fractionation is a biochemical technique used to isolate different cellular organelles and compartments. abcam.comnih.gov This method does not require a labeled analogue and can be used to determine the location of the original, unmodified compound. The general procedure involves several steps:
Cell Lysis : Cultured cells or tissues are broken open using gentle mechanical or chemical methods to release their contents while keeping the organelles intact. abcam.com
Homogenization : The resulting mixture is homogenized to create a uniform suspension. nih.gov
Differential Centrifugation : The homogenate is subjected to a series of centrifugation steps at progressively higher speeds. abcam.com At each step, a pellet containing larger, denser components is separated from the supernatant. A typical scheme separates nuclei first, followed by mitochondria, and then microsomes (fragments of the endoplasmic reticulum and Golgi). The final supernatant represents the soluble portion of the cytoplasm (cytosol). abcam.com
Density Gradient Centrifugation : For finer separation, fractions can be further purified by centrifuging them through a density gradient made of a substance like Percoll or Nycodenz. nih.govnih.gov Organelles migrate through the gradient until they reach a point where their density matches the density of the surrounding medium. nih.gov
Once the fractions are isolated, they can be analyzed by methods such as mass spectrometry or HPLC to quantify the amount of this compound enriched in each cellular compartment, thereby revealing its primary subcellular residence. researchgate.net
Table 4: General Workflow for Subcellular Fractionation by Differential Centrifugation
| Centrifugation Step | Speed/Force | Resulting Pellet | Resulting Supernatant |
| 1. Low Speed | ~700 x g | Nuclei and intact cells abcam.com | Cytoplasm, membranes, mitochondria abcam.com |
| 2. Medium Speed | ~10,000 x g | Mitochondria abcam.com | Cytoplasm and membrane fractions abcam.com |
| 3. High Speed (Ultracentrifugation) | ~100,000 x g | Microsomes (ER, Golgi fragments) | Soluble Cytosol |
Influence of this compound on Intracellular Signaling Cascades (without discussion of specific biological effects or diseases)
Pathway Profiling and Perturbation Analysis
No information is available in the searched scientific literature regarding pathway profiling or perturbation analysis for this compound.
Omics-Based Approaches (e.g., Proteomics, Metabolomics) to Understand Cellular Responses
No studies utilizing proteomics, metabolomics, or other omics-based approaches to understand cellular responses to this compound were found in the searched literature.
Structure-Activity Relationship (SAR) Research and Computational Modeling for this compound Derivatives
No structure-activity relationship (SAR) studies or computational modeling research for derivatives of this compound has been reported in the reviewed scientific literature.
Advanced Analytical Methodologies for the Characterization and Quantitation of 14 Hydroxytetradecan 6 One
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are paramount for the separation of 14-Hydroxytetradecan-6-one from complex matrices and for the evaluation of its purity. The selection of a suitable technique is contingent on the physicochemical properties of the analyte and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development for this compound typically involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.
The optimization of separation would involve a systematic evaluation of several parameters:
Stationary Phase: A C18 or C8 column is generally the first choice for separating long-chain aliphatic compounds. The alkyl chain length of the stationary phase influences the retention, with C18 providing greater retention for non-polar analytes.
Mobile Phase: A gradient elution using a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is often employed. The gradient allows for the efficient elution of the target compound while separating it from impurities with different polarities.
Detection: Due to the absence of a strong chromophore in this compound, UV detection at low wavelengths (e.g., 200-210 nm) can be utilized, though with limited sensitivity. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are often more suitable. For enhanced sensitivity and selectivity, derivatization with a UV-active agent can be performed.
A representative HPLC method for a long-chain keto-alcohol is summarized in the interactive table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Expected Retention Time | 12-15 minutes |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile compounds. For a molecule like this compound, with a relatively high boiling point and a polar hydroxyl group, derivatization is typically required to improve its thermal stability and chromatographic behavior.
A common derivatization strategy involves the conversion of the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This is often achieved by reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Key aspects of the GC analysis include:
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally used for the separation of long-chain aliphatic compounds.
Temperature Program: A temperature gradient is essential to ensure the elution of the derivatized analyte in a reasonable time with good peak shape.
Injector and Detector: A split/splitless injector is commonly used. Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons, while Mass Spectrometry (MS) offers definitive identification.
The following interactive table outlines typical GC conditions for the analysis of a derivatized long-chain hydroxy ketone.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line Temp | 290 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography)
Supercritical Fluid Chromatography (SFC) is an advanced separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast analysis times. longdom.org
For a molecule like this compound, SFC can be particularly advantageous:
Mobile Phase: Supercritical CO2 is non-polar, but its elution strength can be readily modified by adding a polar co-solvent, such as methanol or ethanol. This allows for the fine-tuning of selectivity for compounds with intermediate polarity.
Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher column efficiencies compared to HPLC. libretexts.org
Chiral Separations: SFC is a powerful tool for the separation of enantiomers, which would be relevant if this compound is chiral. Chiral stationary phases are often highly effective in SFC.
SFC is a "green" chromatography technique as it significantly reduces the consumption of organic solvents compared to normal-phase HPLC. nih.gov
Spectroscopic and Spectrometric Approaches for Structural Elucidation
While chromatography is used for separation, spectroscopic and spectrometric techniques provide the detailed structural information necessary for the definitive identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of 1H and 13C NMR experiments, along with two-dimensional techniques, can provide a complete picture of the molecular structure.
For this compound, the following key features would be expected in the NMR spectra:
1H NMR:
A signal corresponding to the proton on the carbon bearing the hydroxyl group (C-14) would appear in the region of 3.6-4.0 ppm.
Protons on the carbons alpha to the ketone (C-5 and C-7) would be deshielded and appear around 2.2-2.5 ppm. oregonstate.edu
The long aliphatic chain would give rise to a complex series of overlapping signals in the 1.2-1.6 ppm region.
A triplet corresponding to the terminal methyl group (C-1) would be observed around 0.9 ppm.
13C NMR:
The carbonyl carbon (C-6) would have a characteristic chemical shift in the downfield region of 200-215 ppm. libretexts.org
The carbon attached to the hydroxyl group (C-14) would appear around 60-70 ppm.
The carbons alpha to the ketone (C-5 and C-7) would be found in the 40-50 ppm range.
The remaining methylene (B1212753) carbons of the alkyl chain would resonate between 20-40 ppm.
The terminal methyl carbon (C-1) would be the most upfield signal, typically around 14 ppm.
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the precise arrangement of the functional groups and the alkyl chain.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.
In addition to accurate mass measurement, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways in Electron Ionization (EI) would include:
Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. libretexts.org This would result in the formation of acylium ions.
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule. youtube.com
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols.
The following interactive table summarizes the expected high-resolution mass and major fragments for the TMS-derivatized form of this compound.
| Species | Calculated m/z (for C17H36OSi) | Description |
| [M]+• | 284.2535 | Molecular ion of the TMS-derivatized compound |
| [M-15]+ | 269.2301 | Loss of a methyl group from the TMS moiety |
| Fragment from α-cleavage at C5-C6 | Varies | Cleavage of the bond between C5 and C6 |
| Fragment from α-cleavage at C6-C7 | Varies | Cleavage of the bond between C6 and C7 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic techniques are fundamental in the structural elucidation of organic molecules. For this compound, a long-chain keto-alcohol, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding its key functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound: the hydroxyl (-OH) group, the ketone (C=O) group, and the long aliphatic (C-H) chain. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of these groups.
O-H Stretching: The presence of the hydroxyl group gives rise to a strong and typically broad absorption band in the region of 3500-3200 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the alcohol moieties.
C=O Stretching: A strong, sharp absorption peak characteristic of a saturated aliphatic ketone is expected around 1715 cm⁻¹. libretexts.orglibretexts.org The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the carbonyl bond. uobabylon.edu.iq
C-H Stretching: The tetradecane (B157292) backbone produces characteristic C-H stretching vibrations in the 3000–2850 cm⁻¹ range. libretexts.org
C-O Stretching: The alcohol's C-O bond will exhibit a stretching vibration in the 1260-1050 cm⁻¹ region. libretexts.org
C-H Bending: Additional bands corresponding to C-H bending (scissoring and rocking) vibrations from the long alkyl chain appear in the 1470-1350 cm⁻¹ range. libretexts.orglibretexts.org
The combination of these specific absorption bands in an IR spectrum provides strong evidence for the keto-alcohol structure of the compound.
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong |
| Ketone (C=O) | C=O Stretch | ~1715 | Strong, Sharp |
| Alkyl (C-H) | C-H Bend | 1470 - 1350 | Variable |
| Alcohol (C-O) | C-O Stretch | 1260 - 1050 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The utility of this technique for the direct characterization of this compound is limited by its molecular structure. The compound lacks a conjugated π-electron system, which is typically required for strong absorption in the 200-800 nm range. utoronto.ca
The isolated carbonyl group (ketone) can undergo a weak, electronically forbidden n → π* transition. This transition typically occurs at a wavelength between 270-300 nm for simple aliphatic ketones. However, the molar absorptivity (ε) for this transition is very low, making it less suitable for sensitive quantitative analysis without derivatization.
For quantitative purposes, the ketone functional group can be reacted with a chromogenic agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that is highly conjugated and exhibits strong absorbance in the UV-Vis region, typically around 360 nm, enabling sensitive detection and quantification via techniques like High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. waters.comauroraprosci.com
Development and Validation of Quantitative Analytical Procedures for this compound in Research Matrices
The development of a reliable quantitative analytical procedure is essential for accurately determining the concentration of this compound in complex research matrices, such as biological fluids or reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for such purposes. Method validation is a critical process that demonstrates the analytical procedure is suitable for its intended use. nih.govmdpi.com The validation process evaluates several key parameters as outlined by international guidelines.
Specificity and Selectivity Determination
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity refers to the method's ability to differentiate and quantify the analyte from these other components. echemi.comchromatographytoday.com
In a chromatographic method like HPLC, specificity is demonstrated by achieving baseline resolution between the peak for this compound and peaks from all potential interfering substances. This is often assessed by analyzing blank matrix samples, spiked samples, and samples containing potential degradation products to ensure no co-elution occurs.
Table 2: Hypothetical Specificity Data for HPLC Analysis of this compound
| Compound | Retention Time (min) | Resolution (Rs) relative to Analyte | Acceptance Criteria |
|---|---|---|---|
| This compound (Analyte) | 8.5 | N/A | N/A |
| Potential Impurity A | 7.9 | > 2.0 | Rs > 1.5 |
| Matrix Component X | 9.2 | > 2.0 | Rs > 1.5 |
Linearity and Calibration Curve Establishment
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net To establish linearity, a series of calibration standards of this compound at different known concentrations are prepared and analyzed.
A calibration curve is generated by plotting the instrumental response (e.g., peak area) against the analyte concentration. The relationship is typically evaluated using a linear regression model (y = mx + b). The quality of the fit is assessed by the coefficient of determination (R²), which should ideally be very close to 1.0. researchgate.net
Table 3: Example Linearity Data for this compound
| Concentration (µg/mL) | Instrument Response (Peak Area Units) |
|---|---|
| 5.0 | 12,550 |
| 10.0 | 25,100 |
| 25.0 | 62,800 |
| 50.0 | 125,400 |
| 100.0 | 250,900 |
| Linear Regression Results | |
| Equation | y = 2505x + 150 |
| Coefficient of Determination (R²) | 0.9998 |
Detection and Quantitation Limit Assessment (LOD/LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.govreddit.com The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govreddit.com
LOD and LOQ are often estimated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. sepscience.com
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Here, σ can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses. sepscience.com
Table 4: Hypothetical LOD and LOQ Calculation for this compound
| Parameter | Value |
|---|---|
| Slope of Calibration Curve (S) | 2505 |
| Standard Deviation of Intercept (σ) | 400 |
| Calculated LOD (µg/mL) | 0.53 |
| Calculated LOQ (µg/mL) | 1.60 |
Precision (Repeatability, Intermediate Precision) and Accuracy Evaluations
Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. rsisinternational.org It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment.
Accuracy represents the closeness of the test results to the true or accepted reference value. youtube.comsemanticscholar.org It is often determined through recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., low, medium, high).
Table 5: Example Precision and Accuracy Data for this compound
| Parameter | Spiked Concentration (µg/mL) | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low QC | 15.0 | 1.8% | 2.5% | 101.5% |
| Mid QC | 40.0 | 1.5% | 2.1% | 99.2% |
| High QC | 80.0 | 1.2% | 1.9% | 98.7% |
Robustness and Ruggedness Studies
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage. pharmaguideline.comlabmanager.comRuggedness is the reproducibility of results under a variety of conditions, such as different labs, analysts, and instruments. pharmaguideline.comlabmanager.com
For an HPLC method, robustness is tested by intentionally varying critical parameters and observing the effect on the results. pharmaguideline.com If a parameter significantly affects the results, it must be carefully controlled.
Table 6: Hypothetical Robustness Study for HPLC Analysis of this compound
| Parameter Varied | Variation | Effect on Peak Area (% Change) | Effect on Retention Time (% Change) |
|---|---|---|---|
| Flow Rate (1.0 mL/min) | 0.9 mL/min | +1.2% | +10.5% |
| 1.1 mL/min | -1.1% | -9.8% | |
| Column Temperature (30 °C) | 28 °C | -0.5% | +1.5% |
| 32 °C | +0.3% | -1.3% | |
| Mobile Phase Organic Content (65%) | 63% | -0.8% | +4.2% |
| 67% | +0.6% | -3.9% |
Coupled Analytical Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)
Coupled, or hyphenated, analytical techniques are powerful tools for the analysis of complex biological samples, providing both separation and identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most widely used hyphenated techniques for the analysis of organic molecules like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, as well as to produce characteristic mass spectra that can aid in its identification. A common derivatization approach for hydroxyl groups is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen with a trimethylsilyl (TMS) group.
Upon introduction into the GC, the derivatized this compound is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint.
The fragmentation patterns of long-chain ketones in EI-MS often include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orglibretexts.org For the TMS-derivatized this compound, characteristic fragments would be expected from the cleavage at the C-C bonds adjacent to the ketone and from the loss of the trimethylsilanol (B90980) group.
Illustrative GC-MS Fragmentation Data for TMS-Derivatized this compound:
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Relative Abundance (%) |
| [M]+ | Molecular Ion | Low |
| M-15 | Loss of a methyl group from the TMS moiety | Moderate |
| [Fragment A] | Alpha-cleavage at C5-C6 bond | High |
| [Fragment B] | Alpha-cleavage at C6-C7 bond | Moderate |
| 73 | Trimethylsilyl ion [(CH₃)₃Si]⁺ | High |
This table is illustrative and represents expected fragmentation patterns based on the analysis of similar long-chain functionalized alkanes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that are not amenable to GC analysis due to low volatility or thermal lability, LC-MS/MS is the technique of choice. nih.govlipidmaps.org this compound can be analyzed directly by LC-MS/MS, often with greater sensitivity and specificity than GC-MS. The liquid chromatography step separates the compound from the sample matrix using a reversed-phase column.
Following separation, the analyte enters the mass spectrometer, where it is ionized using a soft ionization technique such as electrospray ionization (ESI). ESI allows for the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID) to generate product ions. This process provides a high degree of selectivity and is excellent for quantification. copernicus.org The selection of specific precursor-to-product ion transitions is known as multiple reaction monitoring (MRM) and is a key feature of quantitative LC-MS/MS methods. nih.gov
To enhance ionization efficiency, derivatization can also be employed in LC-MS analysis. mdpi.com Reagents that introduce a readily ionizable group can significantly improve sensitivity.
Representative LC-MS/MS Parameters for this compound Analysis:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | [Fragment from loss of H₂O] |
| Product Ion 2 (m/z) | [Fragment from cleavage adjacent to carbonyl] |
| Collision Energy | Optimized for specific transitions |
This table provides representative parameters for developing an LC-MS/MS method for the analysis of this compound.
Application of Advanced Imaging Techniques (e.g., MALDI-MS Imaging) in Biological Research Contexts
Understanding the spatial distribution of biomolecules within biological tissues is crucial for elucidating their physiological functions and roles in disease. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging is a powerful technique that allows for the visualization of the distribution of a wide range of molecules, including lipids, directly in tissue sections without the need for labeling. nih.govrsc.org
In a typical MALDI-MS imaging experiment, a thin section of tissue is coated with a matrix compound that absorbs energy from a laser. researchgate.net The laser is then fired at discrete spots across the tissue surface, causing the desorption and ionization of molecules in the immediate vicinity. A mass spectrum is acquired for each spot, and by compiling the data from all spots, a two-dimensional map of the distribution of specific ions can be generated. nih.gov
For the analysis of this compound in a biological context, MALDI-MS imaging could be used to determine its localization within a specific organ or tissue. This could reveal, for example, if the compound is concentrated in particular cell types or anatomical regions, providing insights into its site of action or synthesis. acs.org The high abundance of lipids in biological tissues makes MALDI-MS imaging a particularly suitable technique for their analysis. nih.gov
Potential Research Applications of MALDI-MS Imaging for this compound:
| Research Question | Potential Application of MALDI-MS Imaging | Expected Outcome |
| Where is this compound localized in a specific tissue? | Mapping the distribution of the [M+H]⁺ or [M+Na]⁺ ion of the compound in a tissue section. | An ion-density map showing the spatial distribution of this compound. |
| Does the distribution of this compound change in response to a stimulus or in a disease state? | Comparing the MALDI-MS images of tissues from control and treated/diseased subjects. | Identification of changes in the localization or abundance of the compound, correlating with the biological state. |
| Is this compound co-localized with other known biomolecules? | Correlating the distribution of the this compound ion with the distributions of other lipids or metabolites. | Insights into potential metabolic pathways or functional relationships with other molecules. |
This table illustrates hypothetical research scenarios where MALDI-MS imaging could be applied to study this compound.
Future Research Directions and Foundational Perspectives for 14 Hydroxytetradecan 6 One
Novel Synthetic Strategies and Scalable Production Methodologies
Currently, there are no established synthetic routes specifically targeting 14-Hydroxytetradecan-6-one in the scientific literature. Future research would need to focus on developing stereoselective and efficient methods for its synthesis. General strategies for synthesizing long-chain hydroxy ketones could be adapted for this purpose. publish.csiro.au
Potential synthetic approaches could include:
Grignard or Organolithium Reactions: A plausible strategy involves the reaction of an organometallic reagent, such as a Grignard reagent derived from 8-bromooctan-1-ol (suitably protected), with a hexanal (B45976) derivative or vice versa. Subsequent deprotection and oxidation would yield the target molecule.
Aldol (B89426) Condensation: A crossed aldol condensation between octanal (B89490) and a protected 6-hydroxy-2-hexanone, followed by dehydration and selective reduction of the resulting enone, could be explored.
Oxidation of Alkanes: Advanced methods involving selective C-H bond oxidation of tetradecan-6-one or 14-hydroxytetradecane could offer a more direct route, although achieving regioselectivity at the 14th position would be a significant challenge.
Ketonization of Esters: The transformation of long-chain esters over specific catalysts, such as iron oxides, is a known method for producing ketones and could potentially be adapted. pjoes.com
For scalable production, methodologies would need to be developed that are cost-effective, safe, and environmentally benign. Flow chemistry approaches could be investigated to improve reaction efficiency, safety, and scalability compared to traditional batch processing. Biocatalysis, using enzymes like dehydrogenases for selective reduction or oxidation steps, could also offer a green and highly selective route to the desired stereoisomer. nih.gov
Untapped Biosynthetic Pathways and Metabolic Engineering Opportunities
The natural occurrence and biosynthetic pathway of this compound are unknown. Future research could explore its potential existence in microorganisms or plants, particularly those known to produce a variety of fatty acid derivatives.
Hypothetically, its biosynthesis could be engineered by leveraging and modifying known fatty acid biosynthesis (FAS) pathways. nih.govcsun.edulibretexts.org All organisms produce fatty acids from simple precursors like acetyl-CoA and malonyl-CoA. nih.gov The core machinery of FAS involves an iterative process of condensation, reduction, and dehydration to extend a hydrocarbon chain. slideshare.net
Metabolic engineering opportunities could include:
Modification of Polyketide Synthases (PKS): PKS enzymes function similarly to FAS but often introduce keto and hydroxyl groups at specific positions. Engineering a PKS module could be a viable route to produce the target molecule.
Leveraging Cytochrome P450 Enzymes: Certain cytochrome P450 enzymes are known to hydroxylate fatty acids at the omega (ω) or other terminal positions. wikipedia.org A pathway could be designed in a microbial host (e.g., E. coli or Saccharomyces cerevisiae) that first produces tetradecan-6-one, which is then hydroxylated by a specific P450 enzyme.
Pathway Assembly: A synthetic metabolic pathway could be constructed by combining enzymes from different organisms. This would involve a fatty acid synthase to produce the 14-carbon backbone, an enzyme to introduce the ketone at the 6-position, and a specific hydroxylase for the 14-position.
In-depth Exploration of Molecular Mechanisms and Interacting Systems
As this compound is an uncharacterized molecule, its biological activity and molecular mechanisms are entirely speculative. Structurally, it is a keto-hydroxy fatty acid derivative. Molecules of this class, such as ketone bodies and hydroxylated fatty acids, can act as energy sources and signaling molecules. gerli.comwikipedia.org
Future research should focus on:
Receptor Binding Assays: Screening this compound against a panel of known receptors, particularly G-protein-coupled receptors (GPCRs) that are known to bind fatty acid derivatives, could identify potential biological targets. nih.gov
Enzyme Inhibition/Activation: The compound could be tested for its ability to modulate the activity of enzymes involved in lipid metabolism, such as lipoxygenases, cyclooxygenases, or fatty acid synthases.
Metabolomics Studies: Introducing isotopically labeled this compound to cell cultures could help trace its metabolic fate and identify downstream products or interacting metabolic pathways. This could reveal if it is used as an energy substrate via pathways similar to ketogenesis or beta-oxidation. uomus.edu.iqnih.gov
Transcriptomic and Proteomic Analyses: Treating cells or model organisms with the compound and analyzing changes in gene and protein expression could provide unbiased insights into the cellular pathways it affects.
Computational Chemistry and In Silico Modeling for Structure-Function Prediction
In the absence of experimental data, computational modeling provides a powerful tool for predicting the properties and potential functions of this compound.
Key areas for in silico investigation include:
Conformational Analysis: Determining the likely three-dimensional shapes and conformers of the molecule is a crucial first step. This would inform how it might fit into the binding pockets of proteins.
Molecular Docking: Docking simulations could be performed against the crystal structures of various enzymes and receptors involved in fatty acid signaling and metabolism. This could generate hypotheses about potential biological targets to be tested experimentally.
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is generated for this compound and its derivatives, QSAR models could be built to predict the activity of new, unsynthesized analogs, guiding the design of more potent or selective molecules.
Microkinetic Modeling: If the compound is found to be involved in a catalytic cycle, such as being a substrate for an enzyme, microkinetic models based on density functional theory (DFT) calculations could help elucidate the reaction mechanism and energetics. tudelft.nl
Development of Next-Generation Research Probes and Chemical Tools based on this compound Scaffold
If this compound is found to have interesting biological activity, its scaffold could be used to develop chemical probes to study biological systems. nih.gov
Future development could involve:
Fluorescent Probes: Attaching a fluorescent group (e.g., BODIPY or NBD) to the molecule would allow for its visualization within living cells, providing information on its localization and transport. thermofisher.com
Affinity-Based Probes: Incorporating a "clickable" chemical tag, such as an alkyne or azide, would enable the use of bio-orthogonal chemistry to identify its binding partners (e.g., proteins) within a complex biological sample. nih.govresearchgate.netacs.org
Photoaffinity Probes: Introducing a photoreactive group would allow for the covalent cross-linking of the molecule to its interacting partners upon UV irradiation, facilitating their identification.
Biotinylated Derivatives: A biotin (B1667282) tag could be added to facilitate the purification of any receptor or enzyme that binds to the this compound scaffold.
Potential for this compound and its Derivatives in Advanced Materials Science Research
The bifunctional nature of this compound, possessing both a hydroxyl and a ketone group on a long alkyl chain, makes it a potentially interesting monomer for polymer and materials science.
Potential research avenues include:
Polyester and Polyketone Synthesis: The hydroxyl group could be used for polyesterification reactions, while the ketone group could be a site for other polymerization reactions or cross-linking. The long aliphatic chain would likely impart flexibility and hydrophobicity to the resulting polymer.
Self-Assembling Systems: Like other long-chain amphiphilic molecules, it might form interesting supramolecular structures such as micelles, vesicles, or liquid crystals.
Functional Coatings: The hydroxyl group could be used to anchor the molecule to surfaces, creating a coating with specific properties (e.g., hydrophobicity) dictated by the long alkyl chain and the exposed ketone group.
Responsive Materials: The ketone group could be functionalized to create materials that respond to specific stimuli (e.g., pH, light, or specific chemicals). Recent research has shown that incorporating keto groups into polyethylene (B3416737) chains can enhance properties like photodegradability. d-nb.info
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
